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Compound of Interest

Compound Name: Pyrazine-2,5-dicarboxamide

Cat. No.: B1316987 Get Quote

Introduction
Pyrazine-2,5-dicarboxamide (CAS No. 41110-27-4) is a symmetrical, heterocyclic compound

of significant interest in coordination chemistry and drug development.[1] Its rigid, planar

structure and the presence of multiple hydrogen bond donors and acceptors make it an

excellent building block for supramolecular assemblies and metal-organic frameworks. As a

derivative of pyrazinamide, a first-line antituberculosis drug, its scaffold is relevant in the search

for new therapeutic agents.[2]

This technical guide provides a comprehensive overview of the expected spectroscopic data

for pyrazine-2,5-dicarboxamide, designed for researchers and professionals in organic

synthesis and drug discovery. Due to the limited availability of fully assigned, published

experimental spectra for this specific molecule, this guide synthesizes data from closely related

analogs, established spectroscopic principles, and predictive models to offer a robust

framework for its characterization. We will delve into Nuclear Magnetic Resonance (NMR)

spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), explaining the causal

relationships between the molecular structure and the expected spectral features.

Molecular Structure and Properties
Molecular Formula: C₆H₆N₄O₂

Molecular Weight: 166.14 g/mol [3][4]
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Structure: A central pyrazine ring substituted at the 2 and 5 positions with primary

carboxamide groups. The molecule is symmetrical about its center.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of

an organic molecule. For pyrazine-2,5-dicarboxamide, the key features are its symmetry and

the strong electron-withdrawing nature of both the pyrazine ring nitrogens and the carboxamide

groups.

Proton (¹H) NMR Spectroscopy
Expert Insight: The C₄ symmetry of pyrazine-2,5-dicarboxamide dictates that the two protons

on the pyrazine ring (at C3 and C6) are chemically and magnetically equivalent. Likewise, the

four protons of the two primary amide groups (-NH₂) are also equivalent under typical NMR

conditions in an aprotic solvent like DMSO-d₆.

Pyrazine Protons (H3, H6): The unsubstituted pyrazine molecule exhibits a proton signal at

approximately 8.6 ppm.[5] The addition of two strongly electron-withdrawing carboxamide

groups at the 2 and 5 positions will significantly deshield the adjacent ring protons. Data from

N-substituted pyrazine-2,5-dicarboxamide derivatives show the pyrazine proton signal

appearing as a sharp singlet as far downfield as 9.28 ppm.[6] Therefore, a singlet in the

range of 9.2-9.4 ppm is predicted.

Amide Protons (-CONH₂): The protons of a primary amide typically appear as a broad signal

due to quadrupole broadening from the adjacent nitrogen atom and their tendency to

participate in hydrogen bonding and chemical exchange. In DMSO-d₆, which is a hydrogen

bond acceptor, these signals are usually well-resolved and appear downfield. A broad singlet

integrating to 4H is expected, likely in the range of 7.5-8.5 ppm.
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Predicted ¹H NMR

Data (400 MHz,

DMSO-d₆)

Chemical Shift (δ,

ppm)
Multiplicity Integration Assignment

~9.3 Singlet (s) 2H Pyrazine C-H (H3, H6)

~8.0 Broad Singlet (br s) 4H Amide -NH₂

Carbon-13 (¹³C) NMR Spectroscopy
Expert Insight: The molecule's symmetry also means that only three distinct carbon signals are

expected in the ¹³C NMR spectrum: one for the two equivalent carbonyl carbons, one for the

two equivalent pyrazine carbons bearing the amide groups (C2, C5), and one for the two

equivalent protonated pyrazine carbons (C3, C6).

Carbonyl Carbons (-C=O): Amide carbonyl carbons are typically found in the 160-170 ppm

range. Data from a closely related N-substituted derivative shows this peak at 163.4 ppm.[6]

A signal around 163-165 ppm is anticipated.

Substituted Pyrazine Carbons (C2, C5): These carbons are deshielded by the adjacent ring

nitrogens and the attached carboxamide group. In the parent pyrazine, the carbon signal is

at ~145 ppm.[7][8] In substituted derivatives, these carbons appear around 147-149 ppm.[6]

Protonated Pyrazine Carbons (C3, C6): These carbons are adjacent to two electron-

withdrawing nitrogen atoms, placing them significantly downfield. A signal in the range of

143-145 ppm is expected.[6]
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Predicted ¹³C NMR Data (101 MHz, DMSO-

d₆)

Chemical Shift (δ, ppm) Assignment

~164.0 Amide C=O

~148.0 Pyrazine C-CONH₂ (C2, C5)

~144.0 Pyrazine C-H (C3, C6)

Infrared (IR) Spectroscopy
Expert Insight: The IR spectrum is invaluable for identifying functional groups. The spectrum of

pyrazine-2,5-dicarboxamide will be dominated by the characteristic vibrations of the primary

amide groups and the aromatic pyrazine ring. The presence of two distinct N-H stretching

bands is a hallmark of a primary amide.[9]

Expected IR Absorption

Bands (KBr Pellet)

Frequency Range (cm⁻¹) Vibration Mode Assignment

3450 - 3300 Asymmetric N-H Stretch Primary Amide (-NH₂)

3300 - 3150 Symmetric N-H Stretch Primary Amide (-NH₂)

~1680 C=O Stretch (Amide I Band) Primary Amide

~1630 N-H Bend (Amide II Band) Primary Amide

1600 - 1450 C=C and C=N Ring Stretches Pyrazine Ring

~1400 C-N Stretch Amide

900 - 700 N-H Wag (Out-of-plane bend) Primary Amide

The Amide I band (C=O stretch) is particularly intense and diagnostic, expected around 1680

cm⁻¹ for a solid-state sample where hydrogen bonding is significant. The presence of two

bands in the high-frequency region (N-H stretch) is a definitive indicator of the -NH₂ group.[10]
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Mass Spectrometry (MS)
Expert Insight: Mass spectrometry provides information about the molecular weight and

fragmentation pattern of a molecule, aiding in structural confirmation. Given the presence of

four nitrogen atoms, the molecular ion peak for pyrazine-2,5-dicarboxamide will conform to

the nitrogen rule and have an even mass-to-charge ratio (m/z).

Molecular Ion (M⁺•): The exact mass of C₆H₆N₄O₂ is 166.0491. A high-resolution mass

spectrometry (HRMS) analysis should show a molecular ion peak at m/z ≈ 166.0491. In low-

resolution electron ionization (EI) mass spectrometry, this peak will be observed at m/z =

166.

Key Fragmentation Pathways: Aromatic amides typically undergo α-cleavage at the bond

between the carbonyl carbon and the aromatic ring.[11][12] This leads to the formation of a

stable acylium ion.

A primary fragmentation pathway is the loss of an amino radical (•NH₂) to yield an ion at m/z =

150. The most dominant fragmentation, however, is often the cleavage of the C-C bond

between the pyrazine ring and the carbonyl group. This would result in the loss of a carbamoyl

radical (•CONH₂) to form a pyrazinylacylium ion at m/z = 122. Subsequent loss of carbon

monoxide (CO) from this ion would yield a pyrazinyl cation at m/z = 94. Another key fragment

would be the acylium ion [CONH₂]⁺ at m/z = 44, resulting from cleavage of the R–CONH₂

bond.[11]
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Caption: Predicted major fragmentation pathways for Pyrazine-2,5-dicarboxamide in EI-MS.

Experimental Protocols
To ensure data integrity and reproducibility, the following standard operating procedures are

recommended.

Workflow for Spectroscopic Analysis
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Sample Preparation

Data Acquisition

Data Processing & Analysis

Structure Confirmation

Weigh ~5-10 mg of
Pyrazine-2,5-dicarboxamide

Dissolve in 0.6 mL
DMSO-d₆ (for NMR)

Prepare KBr pellet
(for IR)

Dissolve in suitable
solvent (e.g., MeOH) for MS

Acquire ¹H, ¹³C, DEPT
NMR Spectra

Acquire FT-IR
Spectrum

Acquire High-Resolution
Mass Spectrum (e.g., ESI-TOF)

Fourier Transform,
Phase & Baseline Correction

Correlate all spectral data
to confirm the structure of

Pyrazine-2,5-dicarboxamide

Analyze Fragmentation
Pattern

Integrate Peaks,
Assign Chemical Shifts

Click to download full resolution via product page

Caption: General workflow for the complete spectroscopic characterization of a compound.

NMR Spectroscopy Protocol
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Sample Preparation: Accurately weigh 5-10 mg of pyrazine-2,5-dicarboxamide and

dissolve it in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Transfer the

solution to a 5 mm NMR tube.

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Lock the spectrometer on

the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution

and peak shape.[13]

¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse sequence. A

spectral width of ~16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 2

seconds are typical starting points. Collect 16-32 scans for a good signal-to-noise ratio.[13]

¹³C NMR Acquisition: Use a proton-decoupled pulse program. A spectral width of ~220 ppm

and a relaxation delay of 2-5 seconds are recommended. Due to the lower natural

abundance of ¹³C, a higher number of scans (e.g., 1024 or more) will be required.[13]

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to

the acquired Free Induction Decays (FIDs). Reference the ¹H spectrum to the residual

DMSO solvent peak (δ ≈ 2.50 ppm) and the ¹³C spectrum to the DMSO carbon signal (δ ≈

39.5 ppm).

IR Spectroscopy Protocol
Sample Preparation: Prepare a potassium bromide (KBr) pellet. Mix approximately 1 mg of

the sample with 100-200 mg of dry, spectroscopic-grade KBr. Grind the mixture thoroughly to

a fine powder and press it into a transparent pellet using a hydraulic press.

Data Acquisition: Record a background spectrum of the empty sample compartment. Place

the KBr pellet in the sample holder and acquire the sample spectrum. Typically, 16-32 scans

are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

Data Processing: Perform an automatic baseline correction and peak picking to identify the

key absorption bands.

Mass Spectrometry Protocol
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Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the sample in a suitable solvent

such as methanol or acetonitrile.

Data Acquisition: Infuse the sample solution into a high-resolution mass spectrometer, such

as an Electrospray Ionization Time-of-Flight (ESI-TOF) instrument, for accurate mass

measurement. Alternatively, for fragmentation analysis, use an instrument with Electron

Ionization (EI) capabilities.

Data Analysis: Determine the m/z of the molecular ion and compare the experimentally

measured accurate mass to the calculated theoretical mass to confirm the elemental

composition. Analyze the fragmentation pattern to further support the proposed structure.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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